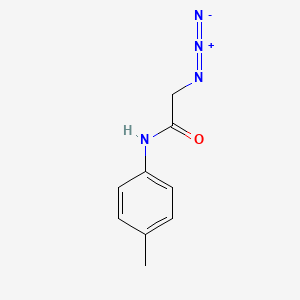![molecular formula C16H32Br2N4 B1283998 Dibromure de bis[4-aza-1-azoniabicyclo[2.2.2]octane]-1,1’-(butane-1,4-diyl) CAS No. 94630-50-9](/img/structure/B1283998.png)
Dibromure de bis[4-aza-1-azoniabicyclo[2.2.2]octane]-1,1’-(butane-1,4-diyl)
Vue d'ensemble
Description
1,1’-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used in various industrial and research applications due to its ability to disrupt microbial cell membranes.
Applications De Recherche Scientifique
1,1’-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in studies involving cell membrane disruption due to its antimicrobial properties.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in water treatment processes to control microbial growth and biofouling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide typically involves the reaction of 1,4-dibromobutane with 1-azabicyclo[2.2.2]octane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving 1-azabicyclo[2.2.2]octane in a suitable solvent such as acetonitrile.
- Adding 1,4-dibromobutane to the solution.
- Heating the mixture to facilitate the reaction, typically at temperatures around 60-80°C.
- Purifying the product through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully monitored to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. These reactions include:
Nucleophilic Substitution: The compound can react with nucleophiles such as hydroxide ions, leading to the formation of hydroxide derivatives.
Redox Reactions: Although less common, the compound can participate in redox reactions under specific conditions, altering its oxidation state.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, chloride ions, and other nucleophilic species.
Solvents: Polar solvents like water or acetonitrile are often used to facilitate these reactions.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with hydroxide ions yields the corresponding hydroxide salt.
Mécanisme D'action
The compound exerts its effects primarily through the disruption of microbial cell membranes. The quaternary ammonium groups interact with the phospholipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi.
Comparaison Avec Des Composés Similaires
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and disinfectants.
Didecyldimethylammonium Chloride: Commonly used in industrial and household disinfectants.
Uniqueness: 1,1’-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties, enhancing its effectiveness as a phase transfer catalyst and antimicrobial agent .
Propriétés
IUPAC Name |
1-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butyl]-4-aza-1-azoniabicyclo[2.2.2]octane;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4.2BrH/c1(9-19-11-3-17(4-12-19)5-13-19)2-10-20-14-6-18(7-15-20)8-16-20;;/h1-16H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFFXZLULREGEA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CCCC[N+]34CCN(CC3)CC4.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561843 | |
| Record name | 1,1'-(Butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94630-50-9 | |
| Record name | 1,1'-(Butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




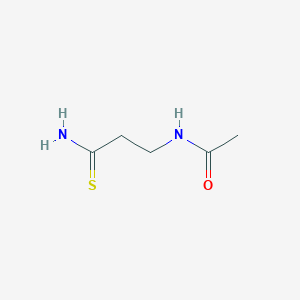
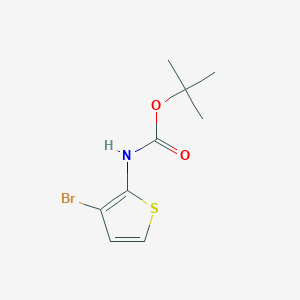
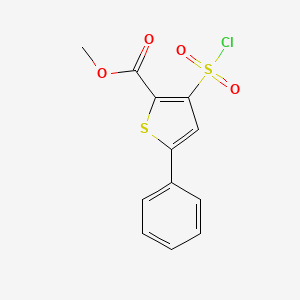
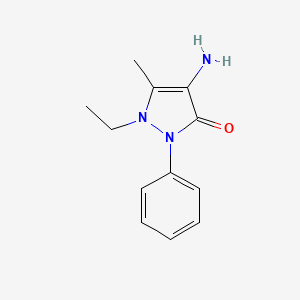
![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)
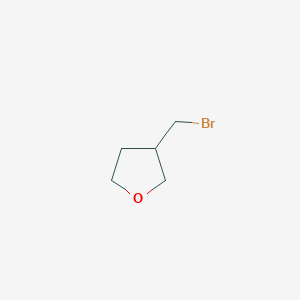

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)
